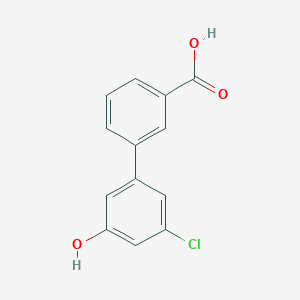
5-(3-Carboxyphenyl)-3-chlorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Carboxyphenyl)-3-chlorophenol, 95% (5-CP-3-CP) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that has a molecular weight of 219.55 g/mol and a melting point of 105-106°C. 5-CP-3-CP is a relatively stable compound that is soluble in organic solvents, such as ethanol and dimethyl sulfoxide (DMSO).
Mechanism of Action
The mechanism of action of 5-(3-Carboxyphenyl)-3-chlorophenol, 95% is not well understood. It is believed that the compound binds to acetylcholinesterase and prevents the enzyme from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the body, which can have a variety of effects, depending on the target tissue. For example, in the brain, an increase in acetylcholine can lead to increased alertness and improved cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxyphenyl)-3-chlorophenol, 95% are not well understood. However, it is believed that the compound may have a variety of effects, depending on the target tissue. For example, in the brain, it may lead to increased alertness and improved cognitive function. In addition, it may also have an effect on the cardiovascular system, as it has been shown to reduce the levels of cholesterol in the blood.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(3-Carboxyphenyl)-3-chlorophenol, 95% in laboratory experiments is that it is a relatively stable compound that is soluble in organic solvents. This makes it easy to work with and allows for the synthesis of a variety of other compounds. However, it is important to note that the compound is toxic and should be handled with caution. In addition, the mechanism of action of the compound is not well understood, which can limit its usefulness in certain experiments.
Future Directions
Given the potential of 5-(3-Carboxyphenyl)-3-chlorophenol, 95% in scientific research, there are a number of potential future directions that could be explored. These include further research into the mechanism of action of the compound, as well as its potential therapeutic applications. In addition, further research could be conducted into the biochemical and physiological effects of the compound, as well as its potential toxicity. Finally, further research could be conducted into the synthesis of other compounds using 5-(3-Carboxyphenyl)-3-chlorophenol, 95% as a starting material.
Synthesis Methods
5-(3-Carboxyphenyl)-3-chlorophenol, 95% can be synthesized through a multi-step reaction. The first step involves the reaction of 3-chlorophenol with sodium hydroxide to form the sodium salt of 3-chlorophenol. This sodium salt is then reacted with 5-chloro-2-hydroxybenzaldehyde to form 5-(3-Carboxyphenyl)-3-chlorophenol, 95%. The reaction is carried out in aqueous media and is catalyzed by a strong acid, such as hydrochloric acid. The product is then purified by recrystallization and can be isolated as a white crystalline solid.
Scientific Research Applications
5-(3-Carboxyphenyl)-3-chlorophenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 5-chloro-2-hydroxybenzaldehyde and 3-chloro-2-hydroxybenzoic acid. It has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter acetylcholine. In addition, 5-(3-Carboxyphenyl)-3-chlorophenol, 95% has been used as a model compound for studying the mechanism of action of certain drugs, such as the anticonvulsant phenytoin.
properties
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-11-5-10(6-12(15)7-11)8-2-1-3-9(4-8)13(16)17/h1-7,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORWRMRXRVCHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685959 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carboxyphenyl)-3-chlorophenol | |
CAS RN |
1262002-87-8 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














